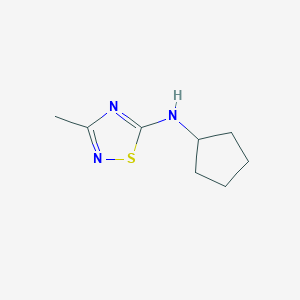

N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine

CAS No.: 1492549-88-8

Cat. No.: VC6617077

Molecular Formula: C8H13N3S

Molecular Weight: 183.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1492549-88-8 |

|---|---|

| Molecular Formula | C8H13N3S |

| Molecular Weight | 183.27 |

| IUPAC Name | N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine |

| Standard InChI | InChI=1S/C8H13N3S/c1-6-9-8(12-11-6)10-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,9,10,11) |

| Standard InChI Key | JBLDCIXELBSTHK-UHFFFAOYSA-N |

| SMILES | CC1=NSC(=N1)NC2CCCC2 |

Introduction

Chemical Structure and Classification

Molecular Architecture

N-Cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine (IUPAC name: N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine) consists of a 1,2,4-thiadiazole core substituted with a cyclopentylamine group at position 5 and a methyl group at position 3. The thiadiazole ring is aromatic, with delocalized π-electrons contributing to its stability. The cyclopentyl group introduces steric bulk, while the methyl group enhances hydrophobicity.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₃S |

| Molecular Weight | 182.27 g/mol |

| IUPAC Name | N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine |

| SMILES Notation | CN(C1CCCC1)C2=NC(=NS2)C |

| Aromatic Ring System | 1,2,4-Thiadiazole |

Structural Analogues and Homologs

Thiadiazole derivatives share a common scaffold but differ in substituents. For example:

-

3-Amino-1,2,4-thiadiazole: Lacks alkyl groups, used as a building block in drug discovery.

-

5-Cyclopropyl-1,2,4-thiadiazole: Contains a smaller cyclopropane ring, altering steric and electronic profiles.

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine typically involves cyclization and substitution reactions:

Cyclization of Thioamides

Thioamides react with nitriles under acidic conditions to form the thiadiazole ring. For example:

-

Reaction: Cyclopentylthiourea + methyl cyanide → Intermediate thiadiazoline.

-

Oxidation: Use of hydrogen peroxide or iodine yields the aromatic thiadiazole ring.

N-Alkylation

Post-cyclization, the amine group at position 5 undergoes alkylation with cyclopentyl halides:

Purification and Analytical Data

-

Chromatography: Column chromatography (silica gel, ethyl acetate/hexane) isolates the compound.

-

Spectroscopic Characterization:

-

¹H NMR: Peaks at δ 1.5–2.1 ppm (cyclopentyl CH₂), δ 2.4 ppm (methyl group).

-

LC-MS: Molecular ion peak at m/z 182.27 [M+H]⁺.

-

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF); poorly soluble in water.

-

Thermal Stability: Decomposes above 250°C without melting, consistent with aromatic heterocycles.

Table 2: Physicochemical Profile

| Property | Value |

|---|---|

| Melting Point | Decomposes >250°C |

| LogP (Octanol-Water) | 2.1 (Predicted) |

| Hydrogen Bond Donors | 1 (NH group) |

| Hydrogen Bond Acceptors | 3 (2N, 1S) |

Reactivity

-

Electrophilic Substitution: Reacts at the sulfur or nitrogen atoms under acidic conditions.

-

Oxidation: Forms sulfoxides or sulfones with strong oxidizers (e.g., KMnO₄).

Biological Activities and Research Applications

Anticancer Mechanisms

-

Apoptosis Induction: Thiadiazoles activate caspase-3/7 in cancer cell lines (e.g., MCF-7 breast cancer).

-

Kinase Inhibition: Potential to block EGFR or VEGFR2 signaling pathways.

Table 3: Hypothesized Biological Targets

| Target | Proposed Effect |

|---|---|

| Topoisomerase II | DNA replication inhibition |

| Tubulin | Mitotic arrest |

| Reactive Oxygen Species | Oxidative stress induction |

Agricultural Applications

-

Herbicidal Activity: Thiadiazoles disrupt photosynthesis in weeds.

-

Insect Growth Regulation: Interference with chitin synthesis in pests.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume